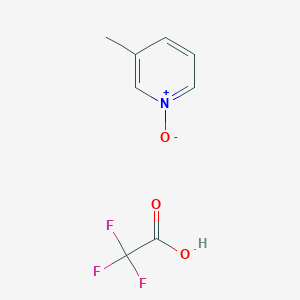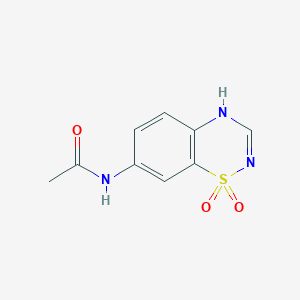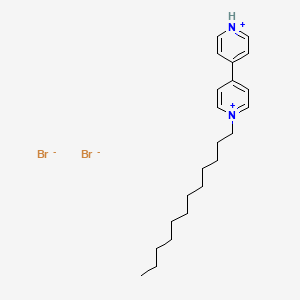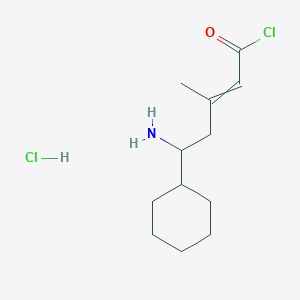
3-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid is a compound that combines the properties of a pyridinium salt and trifluoroacetic acid The pyridinium component is a nitrogen-containing heterocycle, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid typically involves the reaction of 3-methylpyridine with an oxidizing agent to form 3-methyl-1-oxidopyridin-1-ium. This intermediate is then reacted with trifluoroacetic acid to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation of 3-methylpyridine followed by the addition of trifluoroacetic acid under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The pyridinium ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding pyridine derivative.
Substitution: The trifluoroacetic acid component can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield higher oxidized pyridinium derivatives, while reduction can produce the corresponding pyridine. Substitution reactions can result in the formation of various substituted trifluoroacetates.
Aplicaciones Científicas De Investigación
3-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoroacetate esters and amides.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetic acid component can act as a strong acid, facilitating protonation and activation of substrates. The pyridinium ring can participate in electron transfer processes, influencing redox reactions and other biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoroacetic anhydride: Another compound containing the trifluoroacetyl group, used in organic synthesis for similar purposes.
Trifluoroacetic acid: The parent acid, widely used in various chemical reactions and industrial applications.
3-Methylpyridine: The precursor to the pyridinium component, used in the synthesis of various nitrogen-containing compounds.
Uniqueness
3-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid is unique due to the combination of a pyridinium salt and trifluoroacetic acid in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in both research and industrial applications.
Propiedades
Número CAS |
90254-35-6 |
|---|---|
Fórmula molecular |
C8H8F3NO3 |
Peso molecular |
223.15 g/mol |
Nombre IUPAC |
3-methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H7NO.C2HF3O2/c1-6-3-2-4-7(8)5-6;3-2(4,5)1(6)7/h2-5H,1H3;(H,6,7) |
Clave InChI |
JUBNNSBRXFLTQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C[N+](=CC=C1)[O-].C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine](/img/structure/B14349317.png)






![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)

![4,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14349373.png)



